molecular formula C10H20ClNO3 B1424343 Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate HCl CAS No. 1255098-55-5

Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate HCl

Cat. No.: B1424343
CAS No.: 1255098-55-5
M. Wt: 237.72 g/mol
InChI Key: WNKAMBCIEPRWFT-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a tetrahydropyran ring, and a butyrate ester, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate hydrochloride typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination of a suitable ketone intermediate.

    Esterification: The butyrate ester is formed through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as acyl chlorides or anhydrides are used in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-(tetrahydrofuran-4-yl)-butyrate hydrochloride: Similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.

    Ethyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-amino-4-(tetrahydropyran-4-yl)-pentanoate hydrochloride: Similar structure but with a pentanoate ester instead of a butyrate ester.

Uniqueness

Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydropyran ring provides additional stability and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-amino-4-(oxan-4-yl)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-13-10(12)9(11)3-2-8-4-6-14-7-5-8;/h8-9H,2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKAMBCIEPRWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-4-(tetrahydropyran-4-yl)-butyrate HCl

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